(Z)-1-benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

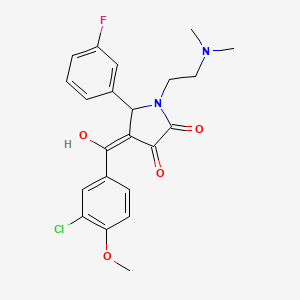

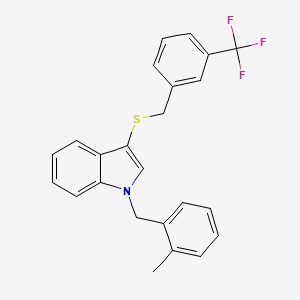

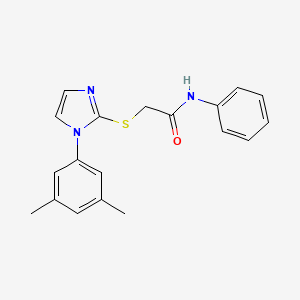

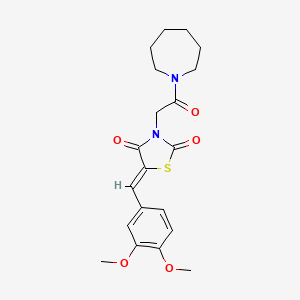

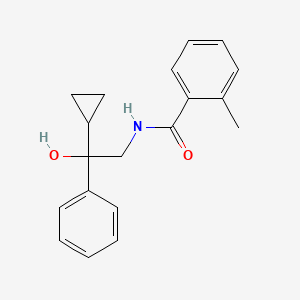

“(Z)-1-benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine” is a chemical compound with the molecular formula C19H18F3N . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar piperidine compounds involve selecting appropriate primary amine and 1,5-dichloro-3-pentanone, and carrying out a ring closing reaction . Fluorinated pyridines can be synthesized using various methods, including the Umemoto reaction and the Balts-Schiemann reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains benzyl and fluorobenzylidene groups attached to the piperidine ring, as well as two fluorine atoms attached to the third carbon atom in the ring .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies :

- Kumar et al. (2020) conducted a study on the solvent-free synthesis and crystal study of Schiff's bases related to this compound. They used a ZnFe2O4 catalyst-assisted microwave irradiated condensation method under solvent-free conditions. Their research contributed to the understanding of the crystal systems and theoretical calculations of these compounds, providing insights into their geometrical and electronic properties (Kumar, Mayavel, Muthuvel, & Thirunarayanan, 2020).

Radiotracer Development for PET Imaging :

- Labas et al. (2011) developed novel specific PET radioligands containing a 4-(4-fluorobenzyl)piperidine moiety. Their research aimed at creating ligands for imaging the NR2B NMDA receptors, although they concluded that the compounds had poor brain penetration and were not suitable for this purpose (Labas et al., 2011).

Cytotoxicity and Antitumor Activity :

- Yao et al. (2018) synthesized asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives related to this compound. They examined their antitumor activity and molecular structures, providing insights into their potential as antitumoral agents (Yao, Li, Wang, Hou, Meng, & Yan, 2018).

Synthesis of Isotopomers :

- Proszenyák et al. (2005) described methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine. This research is significant for developing labeled compounds used in various scientific studies (Proszenyák, Ágai, Tárkányi, Vida, & Faigl, 2005).

Pharmacological Profiling for Antipsychotic Properties :

- Suzuki et al. (2002) investigated the atypical antipsychotic properties of a compound structurally related to (Z)-1-benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine. Their research involved in vitro receptor affinities and in vivo studies in rodent behavioral models, contributing to the understanding of its potential as an antipsychotic agent (Suzuki, Funakoshi, Chaki, Kawashima, Ogawa, Kumagai, Nakazato, Komurasaki, Okuyama, 2002).

Novel Synthetic Methods and Applications :

- Rathore et al. (2009) explored the synthesis of a related compound, focusing on its crystal structure. This research contributes to the understanding of molecular interactions in these compounds (Rathore, Karthikeyan, Sathiyanarayanan, & Aravindan, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

(4Z)-1-benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N/c20-18-8-6-15(7-9-18)12-17-10-11-23(14-19(17,21)22)13-16-4-2-1-3-5-16/h1-9,12H,10-11,13-14H2/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZNVIVATGRFME-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=CC2=CC=C(C=C2)F)(F)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(CC(/C1=C\C2=CC=C(C=C2)F)(F)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2453639.png)

![1-(3-(diethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2453640.png)

![1-(2,5-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2453646.png)

![N-(furan-2-ylmethyl)-3-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2453647.png)

![3-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2453648.png)

![5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2453651.png)

![tert-butyl N-(1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperidin-4-yl)carbamate](/img/structure/B2453652.png)